(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide
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Overview
Description
(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide is a chiral compound that features a benzodioxole moiety and an oxirane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxirane Ring Formation: The oxirane ring can be introduced via epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Diols
Substitution: Substituted oxiranes
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors, providing insights into its biological activity and potential therapeutic applications.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxylic acid
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-methylamine
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-ethanol
Uniqueness
The uniqueness of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
850755-10-1 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2R,3S)-3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C11H11NO4/c1-11(10(12)13)9(16-11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3,(H2,12,13)/t9-,11+/m0/s1 |
InChI Key |
LLYJBNSKPUAMFI-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](O1)C2=CC3=C(C=C2)OCO3)C(=O)N |
Canonical SMILES |
CC1(C(O1)C2=CC3=C(C=C2)OCO3)C(=O)N |
Origin of Product |
United States |
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